molecular formula C19H20N4O3S B11198399 N-{2-Phenyl-1-[5-(thiomorpholin-4-YL)-1,3,4-oxadiazol-2-YL]ethyl}furan-2-carboxamide

N-{2-Phenyl-1-[5-(thiomorpholin-4-YL)-1,3,4-oxadiazol-2-YL]ethyl}furan-2-carboxamide

Cat. No.: B11198399
M. Wt: 384.5 g/mol
InChI Key: VCUSICSCSAJEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-Phenyl-1-[5-(thiomorpholin-4-YL)-1,3,4-oxadiazol-2-YL]ethyl}furan-2-carboxamide is a complex organic compound featuring a furan ring, a phenyl group, and a thiomorpholine moiety linked through an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Phenyl-1-[5-(thiomorpholin-4-YL)-1,3,4-oxadiazol-2-YL]ethyl}furan-2-carboxamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction between a thiomorpholine hydrazide and a suitable carboxylic acid or ester in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.

  • Attachment of the Phenyl Group: : The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl acyl chloride reacts with the oxadiazole intermediate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Formation of the Furan Ring: : The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

  • Final Coupling: : The final step involves coupling the furan ring with the oxadiazole intermediate. This can be achieved through a nucleophilic substitution reaction, where the furan carboxamide reacts with the oxadiazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiomorpholine moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl or furan derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving the oxadiazole and thiomorpholine moieties.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-{2-Phenyl-1-[5-(thiomorpholin-4-YL)-1,3,4-oxadiazol-2-YL]ethyl}furan-2-carboxamide is likely multifaceted, involving interactions with various molecular targets:

    Molecular Targets: Enzymes or receptors that interact with the oxadiazole or thiomorpholine moieties.

    Pathways Involved: Potential inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: Structurally similar but with a piperidine ring instead of the oxadiazole-thiomorpholine moiety.

    5-Chloro-N-({(5S)-2-oxo-3- -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: Contains a thiophene ring and oxazolidinone moiety, showing different biological activities.

Uniqueness

N-{2-Phenyl-1-[5-(thiomorpholin-4-YL)-1,3,4-oxadiazol-2-YL]ethyl}furan-2-carboxamide is unique due to the combination of the furan, oxadiazole, and thiomorpholine moieties, which may impart distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-phenyl-1-(5-thiomorpholin-4-yl-1,3,4-oxadiazol-2-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C19H20N4O3S/c24-17(16-7-4-10-25-16)20-15(13-14-5-2-1-3-6-14)18-21-22-19(26-18)23-8-11-27-12-9-23/h1-7,10,15H,8-9,11-13H2,(H,20,24)

InChI Key

VCUSICSCSAJEMV-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NN=C(O2)C(CC3=CC=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.